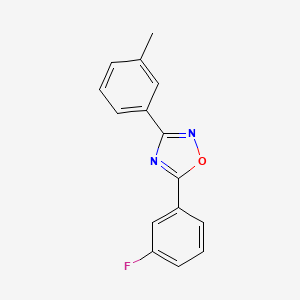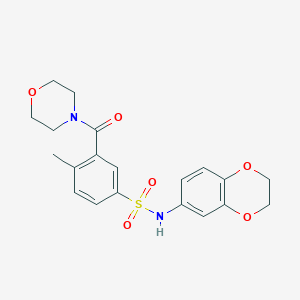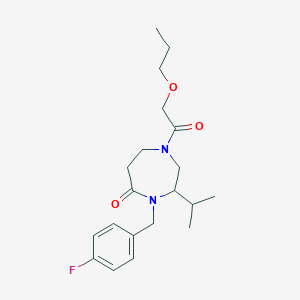![molecular formula C14H16ClFN2O2 B5296656 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for PARP inhibition, which can help to minimize off-target effects. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to identify which types of cancer cells are most susceptible to its effects.
未来方向
There are several future directions for research on 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One area of focus could be on identifying the optimal dosage and treatment regimen for cancer patients. Additionally, further studies could explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be conducted to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PARP, and it has been shown to induce apoptosis and inhibit proliferation in cancer cells. While further research is needed to fully understand its potential applications, it represents a promising area of study for scientists and researchers.
合成方法
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluoroaniline with 3-(2-oxo-1-pyrrolidinyl)propylamine, followed by the addition of benzoyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
This compound has been studied extensively for its potential use in cancer treatment. In particular, it has been found to inhibit the growth of certain types of cancer cells, such as lung cancer and breast cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-12-9-10(16)4-5-11(12)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRUSUITULDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[3-(2-furyl)acryloyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5296574.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)

![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)
